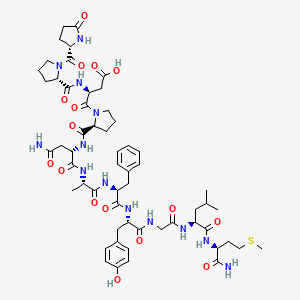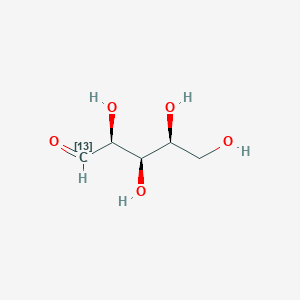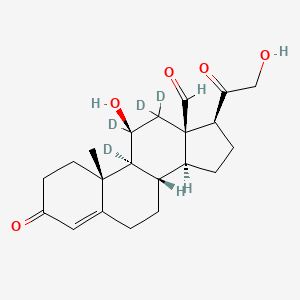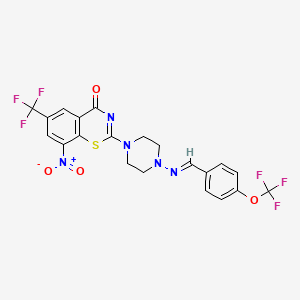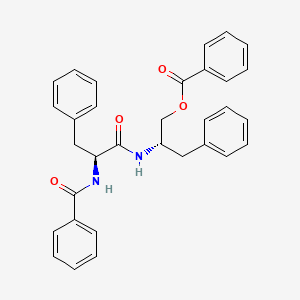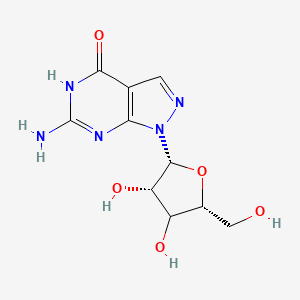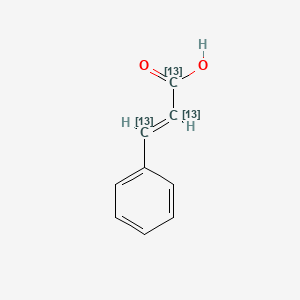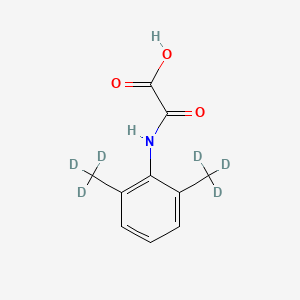
Lidocaine impurity 5-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lidocaine impurity 5-d6 is a deuterium-labeled derivative of Lidocaine impurity 5. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lidocaine impurity 5-d6 involves the incorporation of deuterium into the molecular structure of Lidocaine impurity 5. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuterium incorporation. The production is carried out under stringent quality control measures to ensure consistency and purity .
化学反応の分析
Types of Reactions
Lidocaine impurity 5-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce deuterated analogs with reduced functional groups .
科学的研究の応用
Lidocaine impurity 5-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in quality control processes to ensure the consistency and purity of pharmaceutical products
作用機序
Lidocaine impurity 5-d6 exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of impulses, thereby acting as a local anesthetic. This mechanism involves the blockade of sodium channels, preventing the transmission of pain signals to the brain .
類似化合物との比較
Similar Compounds
Lidocaine impurity 5: The non-deuterated analog of Lidocaine impurity 5-d6.
Lidocaine impurity D: Another impurity of Lidocaine with different structural characteristics.
Lidocaine ibuprofenate: A lidocaine-based ionic liquid with anti-inflammatory properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise quantitation and tracing in various analytical applications. This makes it a valuable tool in drug development and pharmacokinetic studies .
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
199.24 g/mol |
IUPAC名 |
2-[2,6-bis(trideuteriomethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)/i1D3,2D3 |
InChIキー |
JFTAPSBIODPQJN-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C(=O)O |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



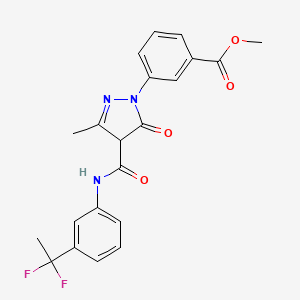


![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
